![molecular formula C9H9F2NO B2977775 4-(2,2-Difluorocyclopropoxy)aniline CAS No. 104949-59-9](/img/structure/B2977775.png)
4-(2,2-Difluorocyclopropoxy)aniline
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Description
4-(2,2-Difluorocyclopropoxy)aniline is a chemical compound with the CAS Number: 104949-59-9 . It has a molecular weight of 185.17 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for 4-(2,2-Difluorocyclopropoxy)aniline is provided , but detailed molecular structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
4-(2,2-Difluorocyclopropoxy)aniline is a liquid at normal temperature . It has a molecular weight of 185.17 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Synthesis of Fluoroallylic Amines
“4-(2,2-Difluorocyclopropoxy)aniline” can be used in the synthesis of mono- and di-2-fluoroallylic amines . This process involves a Pd-catalyzed highly selective synthesis from gem-difluorocyclopropanes and unprotected primary anilines . The resulting fluoroallylic motifs could find important applications in synthetic as well as medicinal chemistry .
Development of New Drugs
The compound could potentially be used in the development of new drugs or fluorinated variants of existing ones . Fluorine incorporation can impose remarkable electronic, physical, and biological properties on organic compounds, making it a valuable element in drug design .
Research on Transition Metal Catalysis
“4-(2,2-Difluorocyclopropoxy)aniline” can be used in research on transition metal catalysis . For example, it can be used to study the Pd-catalyzed C–N bond forming method with primary aniline N-nucleophiles .
Study of Kinetics
The compound can be used in kinetic investigations. For instance, studies suggest a first order in the gem-difluorocyclopropane substrate, as well as a circa zeroth order in the aniline coupling partner .
Research on Strained Cyclic Building Blocks
“4-(2,2-Difluorocyclopropoxy)aniline” can be used in research on strained cyclic building blocks . gem-Difluorocyclopropanes, which are part of the structure of this compound, can be readily activated at the C–C and C–F bonds under transition metal catalysis .
Study of Fluorine-Containing Drugs
The compound can be used in the study and development of fluorine-containing drugs . Research and development of such drugs have considerably expanded in the last 20 years .
properties
IUPAC Name |
4-(2,2-difluorocyclopropyl)oxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)5-8(9)13-7-3-1-6(12)2-4-7/h1-4,8H,5,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCTYIDSOQHYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)OC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluorocyclopropoxy)aniline |
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